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Compound of Interest

Compound Name: Camonsertib

Cat. No.: B10830843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical data for camonsertib
(formerly RP-3500), a selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR)

kinase. The data presented herein is primarily derived from the multi-center, open-label, Phase

1/2 TRESR study (NCT04497116), which evaluated camonsertib monotherapy in patients with

advanced solid tumors harboring specific DNA damage response (DDR) gene alterations. This

document summarizes key quantitative data, details experimental protocols, and visualizes the

underlying biological and operational frameworks.

Core Data Summary
The initial clinical findings for camonsertib monotherapy have demonstrated a manageable

safety profile and promising anti-tumor activity in a biomarker-selected patient population. The

primary dose-limiting toxicity observed was on-target anemia, which was effectively managed

through dose and schedule optimization.

Table 1: Efficacy of Camonsertib Monotherapy in the
TRESR Study
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Efficacy Endpoint Value Patient Population Citation

Overall Response

Rate (ORR)
13% (13/99)

Patients receiving

biologically effective

doses (>100 mg daily)

[1][2][3]

Clinical Benefit Rate

(CBR)
43% (43/99)

Patients receiving

biologically effective

doses (>100 mg daily)

[1][2][3][4]

CBR in PARP inhibitor

(PARPi) failure

patients

47% Not specified [4][5]

Molecular Response

Rate (ctDNA)
43% (27/63)

Patients receiving

biologically effective

doses (>100 mg daily)

[1][2][3]

Overall Response

(OR) in advanced

ovarian cancer

25%

n=20, 90% had prior

PARPi failure, 85%

were platinum

resistant

[5]

Table 2: Safety Profile of Camonsertib Monotherapy
(TRESR Study)

Adverse Event Incidence Grade Citation

Anemia
Most common drug-

related toxicity
32% Grade 3 [1][2][3][6]

Table 3: Optimized Dosing Regimen for Camonsertib
Monotherapy
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Dose and Schedule Rationale Citation

160 mg once daily (QD), 3

days on, 4 days off, 2 weeks

on, 1 week off (160 3/4, 2/1w)

Substantial reduction in the

incidence of anemia without

compromising efficacy.

Established as the optimized

regimen for future studies.

[6][7]

Experimental Protocols
The TRESR study (NCT04497116) was a first-in-human, Phase 1/2a, multi-center, open-label,

dose-escalation and expansion study.[8][9][10][11][12]

1. Patient Selection: Eligible patients had advanced solid tumors with confirmed loss-of-

function (LOF) alterations in specific DDR genes predicted to sensitize tumors to ATR inhibition.

[1] These genes included, but were not limited to, ATM, ATRIP, BRCA1, BRCA2, CDK12,

MRE11, NBN, PALB2, RAD17, RAD50, and SETD2.[1] Patient selection was guided by

preclinical data from chemogenomic CRISPR-Cas9 screens.[1]

2. Study Design: The study consisted of two main parts:

Module 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D) of camonsertib monotherapy.[8]

Module 2 (Dose Expansion): To evaluate the safety, tolerability, and anti-tumor activity of the

selected dose and schedule in specific tumor types and genotypes.[6]

Several dosing regimens were evaluated, including 120 mg QD (3 days on, 4 days off), 160 mg

QD (3 days on, 4 days off), and 160 mg QD (3 days on, 4 days off, 2 weeks on, 1 week off).[6]

[7]

3. Endpoints:

Primary Objectives: To assess the safety and tolerability of camonsertib and to establish the

RP2D.[1][2]
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Secondary Objectives: To evaluate the anti-tumor activity of camonsertib (including ORR

and CBR), and to characterize its pharmacokinetics (PK) and pharmacodynamics (PD).[1][2]

Exploratory Objectives: To assess predictive biomarkers and circulating tumor DNA (ctDNA)

dynamics.[1]

4. Pharmacokinetic and Pharmacodynamic Analysis:

Pharmacokinetics (PK): Plasma concentrations of camonsertib were measured at defined

timepoints to determine parameters such as Cmax, Tmax, AUC, and half-life using

noncompartmental analysis.[6]

Pharmacodynamics (PD): Paired tumor biopsies were taken before and during treatment to

assess target engagement.[6] Pharmacodynamic markers included the phosphorylation of

CHK1 (pCHK1), a downstream target of ATR, as well as γ-H2AX and p-KAP1, which are

markers of DNA damage and ATR pathway inhibition.[6]
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ATR Signaling Pathway and Camonsertib's Mechanism
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Diagram 1: Simplified ATR signaling pathway and the inhibitory action of camonsertib.

TRESR Clinical Trial Workflow
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Diagram 2: High-level workflow of the TRESR clinical trial for camonsertib monotherapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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